molecular formula C7H12N2OS B13634987 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine

Cat. No.: B13634987
M. Wt: 172.25 g/mol
InChI Key: STIDTJSTNIVKIR-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various thiazole derivatives with different functional groups .

Scientific Research Applications

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine apart from similar compounds is its unique methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethanamine

InChI

InChI=1S/C7H12N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2-4,8H2,1H3

InChI Key

STIDTJSTNIVKIR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CS1)CCN

Origin of Product

United States

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